(E)-5-phenylpent-4-en-1-ol
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Overview
Description
(E)-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a product of the peroxidase-catalyzed reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This compound is known for its use as a fluorescent dye, which can be rapidly isolated by solid-phase extraction and quantified by isocratic reversed-phase high-performance liquid chromatography (HPLC) with UV detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pentenal or phenyl-pentanone.
Reduction: Formation of 5-phenyl-pentanol.
Substitution: Formation of various substituted phenyl-pentenol derivatives
Scientific Research Applications
(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye to determine the kinetic properties of heme-containing and non-heme peroxidases
Biology: Employed in studies involving oxidative stress and enzyme kinetics.
Medicine: Potential use in diagnostic assays due to its fluorescent properties.
Industry: Utilized in the development of new fluorescent probes for environmental monitoring and food safety
Mechanism of Action
The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .
Comparison with Similar Compounds
5-Phenyl-4-pentenyl-hydroperoxide (PPHP): The precursor to (E)-5-phenylpent-4-en-1-ol.
5-Phenyl-pentanol: A reduced form of this compound.
Phenyl-pentenal: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific use as a fluorescent dye and its ability to be rapidly isolated and quantified using HPLC. Its role in determining the kinetic properties of peroxidases sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
QBQBSEZWJAWWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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